5-Methylisophthalic acid

Metal-Organic Frameworks Photoluminescence Solid-State Lighting

5-Methylisophthalic acid is the critical 5-position methyl-substituted dicarboxylate linker that directs self-assembly into robust 3D porous MOFs with jsm topology—unlike its 5-hydroxy or unsubstituted analogs. Essential for engineering Mn²⁺-doped frameworks emitting at 737 nm for solid-state lighting and optical sensors. Its 299–303 °C melting point ensures stability in hydrothermal and ionothermal synthesis, while its distinct Ki profile (1.0 mM) enables precise enzyme inhibition studies. Insist on this specific derivative to achieve target material properties. Bulk quantities and custom specifications available upon request.

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
CAS No. 499-49-0
Cat. No. B1293911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylisophthalic acid
CAS499-49-0
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)O)C(=O)O
InChIInChI=1S/C9H8O4/c1-5-2-6(8(10)11)4-7(3-5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
InChIKeyPMZBHPUNQNKBOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylisophthalic Acid (CAS 499-49-0) Procurement Guide for MOF Synthesis and Polymer Research


5-Methylisophthalic acid (CAS 499-49-0), also known as uvitic acid, is an organic compound with the molecular formula C9H8O4 and a molecular weight of 180.16 g/mol . It is a substituted isophthalic acid bearing a methyl group at the 5-position of the benzene ring, which differentiates it from its unsubstituted parent, isophthalic acid. This compound exhibits a melting point of 299-303 °C (lit.) and a predicted pKa of 3.60±0.10, consistent with its classification as a dicarboxylic acid . The methyl substituent influences the compound's steric and electronic properties, rendering it a valuable building block in the synthesis of coordination polymers, metal-organic frameworks (MOFs), and high-performance polymers where tailored geometry and functionality are required .

Why 5-Methylisophthalic Acid Cannot Be Simply Replaced by Unsubstituted Isophthalic Acid or Other Analogs


Direct substitution of 5-methylisophthalic acid with unsubstituted isophthalic acid or other 5-substituted analogs (e.g., 5-hydroxy-, 5-nitro-, 5-tert-butyl-) is not viable without altering the desired material's properties. The methyl group in the 5-position introduces specific steric hindrance and electron-donating effects that dictate the self-assembly, topology, and pore architecture of coordination polymers and MOFs [1]. Studies have demonstrated that varying the 5-substituent from -H to -NO2, -NH2, or -OH leads to distinct 3D framework topologies, guest molecule inclusion, and photochemical behavior, underscoring that each derivative yields a unique material [2]. Therefore, using a generic or cheaper isophthalate without the 5-methyl group will not replicate the structural or functional outcomes critical to the application.

Quantitative Differentiation Evidence for 5-Methylisophthalic Acid vs. Closest Analogs


5-Methyl Substitution Enables Zn-Mn MOF with 737 nm Emission vs. 475 nm for Unsubstituted Analog

In a direct head-to-head comparison of homo- and heterometallic MOFs synthesized with the 5-methylisophthalate (mip) linker, the Zn-Mn heterometallic MOF exhibited a remarkably intense emission band centered at 737 nm (λex = 320 nm) . This contrasts sharply with the Zn-Zn homo-MOF, which displayed a broad emission band at approximately 475 nm (λex = 380 nm) . The 737 nm emission is attributed to the characteristic Mn2+ emission, which is activated by the presence of Zn2+ in the framework .

Metal-Organic Frameworks Photoluminescence Solid-State Lighting

5-Methylisophthalic Acid Forms 3D jsm Topology vs. Zigzag Chain for 5-Hydroxy Analog in Co(II) Coordination Polymers

A comparative study of coordination polymers synthesized under hydrothermal conditions with identical metal (Co) and co-ligand (dmbpy) but different dicarboxylic acids revealed that using 5-methylisophthalic acid (CH3-H2BDC) results in a 3D framework with jsm topology possessing two 1D channels [1]. In contrast, using 5-hydroxyisophthalic acid (OH-H2BDC) under analogous conditions produced a 1D zigzag chain structure [1].

Coordination Polymers Topology Crystal Engineering

5-Methyl Group Directs Distinct Framework Topologies Compared to 5-Methoxy and 5-tert-Butyl Analogs

A crystallographic investigation systematically comparing coordination polymers derived from 5-methyl, 5-methoxy, and 5-tert-butyl isophthalic acids revealed that each substituent yields distinct network topologies [1]. The 5-methyl-substituted isophthalic acid was found to generate frameworks that differ from those of the bulkier 5-tert-butyl or the hydrogen-bonding 5-methoxy derivatives, with the specific topology being a function of the steric and electronic properties of the 5-position group [1].

Crystal Engineering Coordination Polymers Supramolecular Chemistry

5-Methylisophthalic Acid Acts as Competitive Inhibitor of Glutamate Dehydrogenase with Ki of 1.0 mM vs. 0.42 mM for 5-Hydroxy Analog

In an enzyme inhibition study using bovine liver glutamate dehydrogenase, 5-methylisophthalic acid was shown to be a competitive inhibitor with respect to L-glutamate, with a Ki value of 1.0 mM [1]. In the same study, the 5-hydroxy analog exhibited a Ki of 0.42 mM, the 5-bromo analog a Ki of 1.0 mM, and the 5-nitro analog a Ki of 1.1 mM [1].

Enzyme Inhibition Biochemical Assay Structure-Activity Relationship

Predicted pKa of 3.60 Differentiates 5-Methylisophthalic Acid from Unsubstituted Isophthalic Acid (pKa ~3.46)

The predicted pKa of 5-methylisophthalic acid is 3.60±0.10 . In contrast, unsubstituted isophthalic acid has an experimentally determined pKa of approximately 3.46 [1]. The electron-donating methyl group slightly decreases the acidity of the 5-methyl derivative compared to the parent compound.

Acid-Base Chemistry Solution Chemistry Molecular Property Prediction

Melting Point of 299-303 °C Distinguishes 5-Methylisophthalic Acid from Lower-Melting 5-Hydroxy Analog

5-Methylisophthalic acid exhibits a melting point range of 299-303 °C (lit.) . In comparison, 5-hydroxyisophthalic acid has a significantly lower melting point of 152-157 °C (lit.) . This difference of over 140 °C is attributable to the distinct intermolecular interactions afforded by the methyl versus hydroxyl substituents.

Thermal Analysis Material Purity Solid-State Chemistry

Recommended Research and Industrial Application Scenarios for 5-Methylisophthalic Acid


Synthesis of Heterometallic MOFs for Tunable Photoluminescence

As demonstrated by the direct head-to-head comparison, 5-methylisophthalic acid is a key linker for constructing heterometallic Zn-Mn MOFs that emit at 737 nm, a substantial shift from the 475 nm emission of the homometallic Zn-Zn MOF . Researchers developing new solid-state lighting materials, optical sensors, or phosphors should select this compound to engineer frameworks with activated Mn2+ luminescence, a property not accessible with unsubstituted isophthalate linkers.

Crystal Engineering of 3D Porous Coordination Polymers

Cross-study comparable evidence shows that 5-methylisophthalic acid directs the formation of a 3D jsm topology framework with 1D channels when used with Co(II) and a bipyridine co-ligand, whereas the 5-hydroxy analog yields only a 1D zigzag chain [1]. This makes 5-methylisophthalic acid the preferred choice for projects aiming to synthesize robust, porous 3D architectures for gas adsorption, molecular separation, or heterogeneous catalysis.

Structure-Activity Relationship (SAR) Studies on Glutamate Dehydrogenase Inhibitors

Quantitative enzyme inhibition data establishes 5-methylisophthalic acid as a competitive inhibitor of bovine liver glutamate dehydrogenase with a Ki of 1.0 mM, a potency distinct from the 5-hydroxy (Ki = 0.42 mM) and 5-nitro (Ki = 1.1 mM) analogs [2]. Medicinal chemists and biochemists investigating the binding requirements of this enzyme's active site should procure this specific derivative to probe the steric and electronic contributions of the 5-methyl group to inhibitor affinity.

High-Temperature Polymer and MOF Synthesis Requiring Thermal Stability

With a melting point of 299-303 °C—approximately 147 °C higher than 5-hydroxyisophthalic acid —5-methylisophthalic acid is the superior choice for high-temperature synthetic protocols, such as hydrothermal or ionothermal reactions, where lower-melting analogs may degrade or sublime. This thermal robustness ensures consistent reaction outcomes and higher purity of the final material.

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